2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate

Description

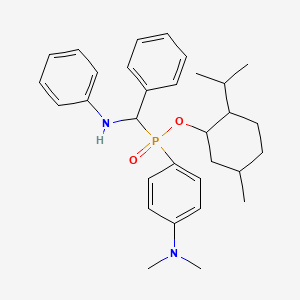

The compound 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate is a chiral organophosphorus derivative featuring a cyclohexyl backbone substituted with isopropyl and methyl groups at positions 2 and 5, respectively. The phosphorus center is bonded to three distinct moieties:

- A 4-(dimethylamino)phenyl group (electron-donating substituent).

- A phenyl(phenylamino)methyl group (bulky, hydrogen-bond-capable substituent).

- The 2-isopropyl-5-methylcyclohexyloxy group (sterically demanding bicyclic structure).

Its synthesis likely involves multi-step phosphorylation and substitution reactions, similar to methods described in related compounds .

Properties

IUPAC Name |

4-[[anilino(phenyl)methyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N2O2P/c1-23(2)29-21-16-24(3)22-30(29)35-36(34,28-19-17-27(18-20-28)33(4)5)31(25-12-8-6-9-13-25)32-26-14-10-7-11-15-26/h6-15,17-20,23-24,29-32H,16,21-22H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEZYCKLKRRERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=CC=C3)NC4=CC=CC=C4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of 2-isopropyl-5-methylcyclohexanol with 4-(dimethylamino)benzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with phenyl(phenylamino)methylphosphinate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often with the removal of oxygen-containing groups.

Substitution: New compounds with different functional groups replacing the original dimethylamino group.

Scientific Research Applications

Medicinal Chemistry

Phosphoramidates, including derivatives like 2-Isopropyl-5-methylcyclohexyl phosphinate, have garnered attention for their potential as therapeutic agents. Key applications include:

- Antimicrobial Activity : Compounds in this class have shown promising results against various pathogens, suggesting their utility in developing new antibiotics .

- Anticancer Properties : Preliminary studies indicate that phosphoramidates may exhibit antitumor activity, making them candidates for cancer treatment .

- Drug Delivery Systems : The ProTide approach utilizes phosphoramidates to enhance drug efficacy and intracellular delivery. For instance, remdesivir, which contains a phosphoramidate moiety, has been evaluated for COVID-19 treatment .

Controlled Drug Release

The hydrolytic stability of phosphinate compounds under different pH conditions allows for controlled drug release mechanisms. These compounds can be designed to degrade under acidic conditions, facilitating targeted drug delivery in specific environments within the body .

Gene Therapy

Phosphoramidates have been explored for their role in gene therapy applications. Their ability to form stable complexes with nucleic acids enhances the delivery of genetic material into cells, potentially improving the efficacy of gene therapies .

Case Studies

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Configurational Differences

Key structural analogues and their distinguishing features are summarized below:

Key Observations:

- The target compound exhibits enhanced electronic modulation due to the 4-(dimethylamino)phenyl group, which may increase nucleophilicity at phosphorus compared to phenyl or isopropyl groups in analogues .

- Configurational differences (e.g., S vs. Rp) in analogues significantly influence molecular geometry and reactivity. The target compound’s stereochemistry remains uncharacterized in the provided evidence.

Physicochemical and Functional Properties

- Crystal Packing: Compound (I) forms 1D chains via N–H⋯O hydrogen bonds, whereas the target compound’s phenyl(phenylamino)methyl group could enable 2D or 3D networks through N–H⋯N/O interactions, enhancing thermal stability .

- Solubility: The 4-(dimethylamino)phenyl group in the target compound likely improves solubility in aprotic polar solvents (e.g., DMF, DMSO) compared to the less polar isopropyl/phenyl substituents in analogues.

- Catalytic Potential: Analogues like (I) are precursors for bioactive molecules or catalysts. The target compound’s dimethylamino group could act as a Lewis base, facilitating asymmetric induction in organocatalytic reactions .

Biological Activity

The compound 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate is a phosphinate derivative that has drawn attention in recent research due to its potential biological activities, particularly in cancer treatment and antifungal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be described structurally as follows:

- Chemical Formula : C₃₁H₃₉N₂O₂P

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the compound's efficacy as an inhibitor of topoisomerase II (topoII), an enzyme crucial for DNA replication and repair, making it a target for anticancer drugs. The following table summarizes the inhibitory activity of various compounds, including our target compound, against topoII:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Etoposide | 47.5 ± 2.2 | Positive Control |

| Merbarone | 26.0 ± 4.7 | Positive Control |

| 2-Isopropyl-5-methylcyclohexyl phosphinate | TBD | Novel Compound |

In vitro assays demonstrated that compounds similar to this phosphinate exhibited low micromolar IC50 values, indicating significant antiproliferative effects against various cancer cell lines, including DU145 (prostate cancer), HeLa (cervical cancer), and A549 (lung adenocarcinoma). Notably, some derivatives showed IC50 values lower than 5 μM, suggesting potent cytotoxicity .

Antifungal Activity

The compound's potential antifungal properties have also been evaluated. In one study, related phosphinate compounds demonstrated considerable inhibition rates against several fungal strains. The results are summarized in the following table:

| Compound | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| Compound A | P. piricola | 93.3 |

| Compound B | C. arachidicola | 82.4 |

| Compound C | F. oxysporum f.sp. cucumerinum | 90.5 |

These findings indicate that certain structural modifications enhance antifungal activity, which may also apply to the phosphinate under discussion .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Topoisomerase II Inhibition : The compound's structure allows it to bind effectively to topoII, disrupting its function and leading to DNA damage in cancer cells.

- Fungal Cell Wall Disruption : Similar compounds have shown mechanisms involving interference with fungal cell wall synthesis, leading to cell lysis.

Case Studies

Several case studies have been conducted to assess the therapeutic potential of phosphinates in both cancer and fungal infections:

- Case Study 1 : A study involving a series of phosphinate derivatives showed enhanced cytotoxicity in human cancer cell lines when compared to standard treatments like etoposide.

- Case Study 2 : Antifungal assays demonstrated that specific modifications in the phosphinate structure significantly increased efficacy against resistant fungal strains.

Q & A

Q. What are the recommended synthetic routes for preparing this phosphinate compound, and how can structural integrity be verified?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of O-menthyl phenylphosphoryl chloride with Grignard reagents (e.g., cyclohexyl or isopropyl magnesium chloride). For example, substituting with cyclohexyl magnesium chloride yields a phosphinate derivative, as demonstrated by Xu et al. . Post-synthesis, structural integrity should be confirmed using:

- NMR Spectroscopy : Focus on P NMR to confirm phosphorylation and H/C NMR to verify substituent connectivity.

- X-ray Crystallography : Resolve bond angles (e.g., C12–C11–P1: 122.7°) and torsion angles (e.g., O1–P1–C17–C22: 171.9°) to validate stereochemistry .

Q. How can researchers ensure purity and avoid byproducts during synthesis?

Methodological Answer:

- Controlled Reaction Conditions : Use anhydrous solvents and inert atmospheres to minimize hydrolysis of phosphoryl chloride intermediates .

- Chromatographic Purification : Employ gradient elution with methanol/buffer mixtures (e.g., pH 4.6 sodium acetate buffer) to separate phosphinate products from unreacted precursors .

- Mass Spectrometry : Monitor molecular ion peaks (e.g., [M+H]) to detect impurities.

Advanced Research Questions

Q. What computational methods are suitable for predicting the stereochemical outcomes of phosphinate synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states to predict enantiomeric excess in P-chiral compounds .

- Molecular Dynamics Simulations : Analyze steric effects of the 2-isopropyl-5-methylcyclohexyl group on reaction pathways .

- Correlation with Experimental Data : Compare computed P NMR shifts with observed values (±2 ppm accuracy) to validate models .

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Methodological Answer:

-

Key Crystallographic Parameters :

Parameter Value Evidence ID C11–P1–C17 bond angle 108.49° O1–P1–C17 torsion −178.3° C18–C19–H19B angle 109.3° -

Contradiction Analysis : If NMR suggests axial chirality but computational models predict equatorial dominance, X-ray data can confirm the dominant conformation (e.g., chair vs. boat cyclohexyl geometry) .

Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?

Methodological Answer:

- pH-Dependent Stability Studies : Use UV-Vis spectroscopy to monitor degradation at pH 2–10.

- Protective Functionalization : Introduce electron-withdrawing groups (e.g., 4-(dimethylamino)phenyl) to enhance hydrolytic resistance .

- Buffer Selection : Sodium 1-octanesulfonate buffer (pH 4.6) minimizes phosphoester hydrolysis during chromatographic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.